3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid is a chemical compound with the molecular formula C6H10N2O6. It is known for its unique structure, which includes two oxo groups, two dioxo groups, and two diaza groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diacid chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The diaza groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,6-Dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Methoxy-2-oxoethyl)-3,6-dioxo-2,8-dioxa-5,7-diazadecan-10-oic acid
- 4,9-Dioxo-5,8-dioxa-3,10-diazadodecane-1,12-diyl diacrylate
Uniqueness
Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in research .
Eigenschaften
Molekularformel |
C6H10N2O6 |
---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
2-[(2-methoxy-2-oxoethyl)carbamoylamino]oxyacetic acid |
InChI |
InChI=1S/C6H10N2O6/c1-13-5(11)2-7-6(12)8-14-3-4(9)10/h2-3H2,1H3,(H,9,10)(H2,7,8,12) |
InChI-Schlüssel |
UAOFWDYCBIQURI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)NOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.